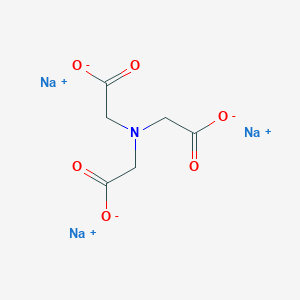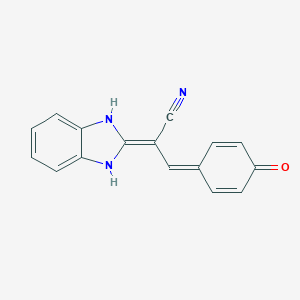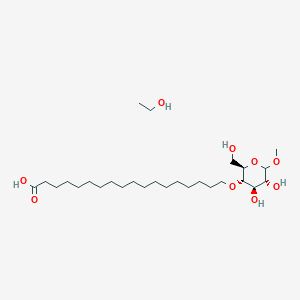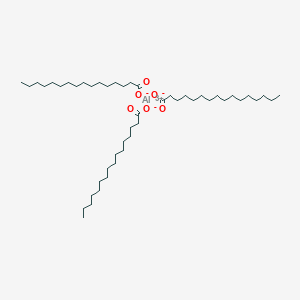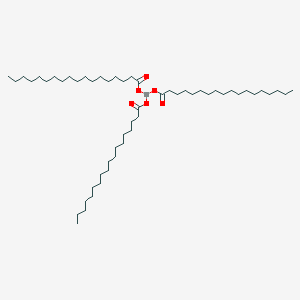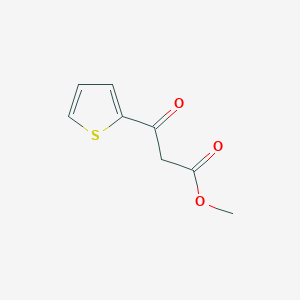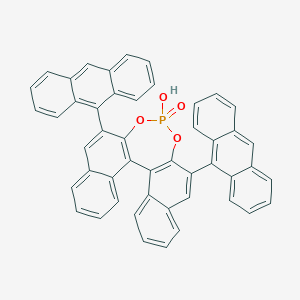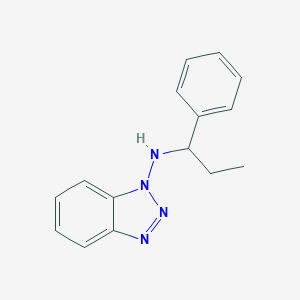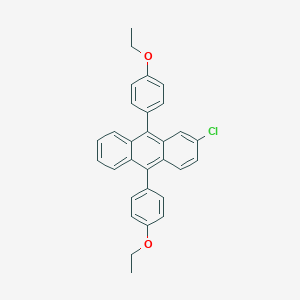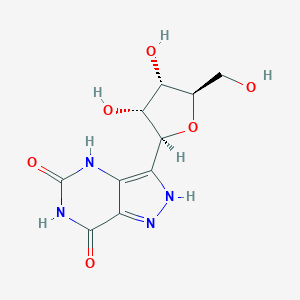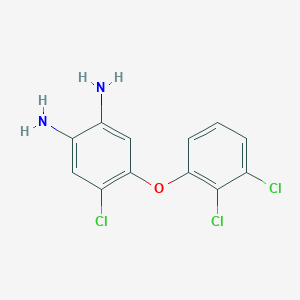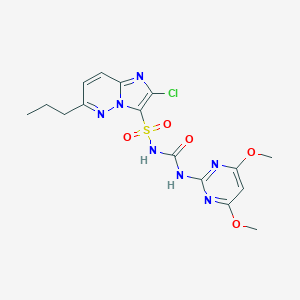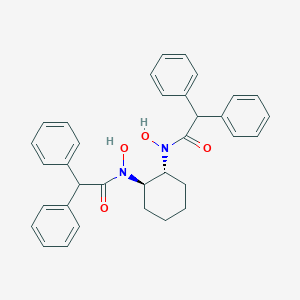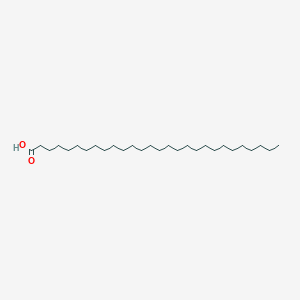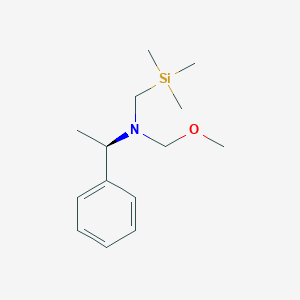
(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine
説明
®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is a chiral amine compound characterized by its unique structural features, including a methoxymethyl group, a phenyl ring, and a trimethylsilyl group
科学的研究の応用
Chemistry
In chemistry, ®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to induce chirality in the formation of new bonds, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it a useful tool for studying the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is explored for its potential as a pharmacophore. Its structural features can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a versatile building block for various applications.
作用機序
将来の方向性
The use of trimethylsilyl groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods that leverage the unique properties of trimethylsilyl groups, as well as their application in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethanamine and trimethylsilyl chloride.
Formation of the Methoxymethyl Group: The ®-1-phenylethanamine is first reacted with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group.
Introduction of the Trimethylsilyl Group: The intermediate product is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of ®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenyl ring or the methoxymethyl group, potentially yielding alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or benzoic acid, while reduction could produce phenylethanol or ethylbenzene.
類似化合物との比較
Similar Compounds
(S)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine: The enantiomer of the compound, which may have different biological activities and reactivity.
N-(methoxymethyl)-1-phenylethanamine: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
N-(trimethylsilyl)methyl-1-phenylethanamine:
Uniqueness
®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to the combination of its chiral center, methoxymethyl group, and trimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
(1R)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGYHCIEIDEAD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928109 | |
| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-38-2 | |
| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-Methoxymethyl-n-(trimethylsilyl)methyl-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


